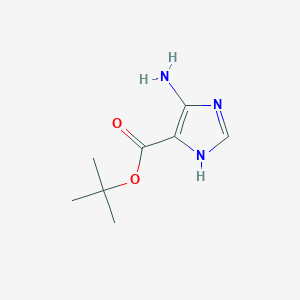
tert-Butyl 5-amino-1H-imidazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-amino-1H-imidazole-4-carboxylate: is a compound belonging to the class of imidazoles, which are five-membered heterocyclic compounds containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-amino-1H-imidazole-4-carboxylate typically involves the cyclization of amido-nitriles in the presence of a catalyst. For example, a nickel-catalyzed addition to nitrile followed by proto-demetallation, tautomerization, and dehydrative cyclization can yield the desired imidazole . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and heterocycles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar catalytic processes and reaction conditions as those used in laboratory settings.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-amino-1H-imidazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butylhydroperoxide (TBHP).
Common Reagents and Conditions:
Oxidizing Agents: tert-butylhydroperoxide (TBHP).
Reducing Agents: Hydrogen gas with palladium catalyst.
Substitution Reagents: Various nucleophiles and electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
tert-Butyl 5-amino-1H-imidazole-4-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl 5-amino-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- tert-Butyl 2-ethoxycarbonylimidazole-4-carboxylate .
- tert-Butyl 2-amino-4-(dimethoxymethyl)-1H-imidazole-1-carboxylate .
Comparison: tert-Butyl 5-amino-1H-imidazole-4-carboxylate is unique due to its specific substitution pattern on the imidazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific research and industrial applications.
Properties
CAS No. |
195617-88-0 |
|---|---|
Molecular Formula |
C8H13N3O2 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
tert-butyl 4-amino-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C8H13N3O2/c1-8(2,3)13-7(12)5-6(9)11-4-10-5/h4H,9H2,1-3H3,(H,10,11) |
InChI Key |
CJNSSVVZPCVEAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=CN1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















